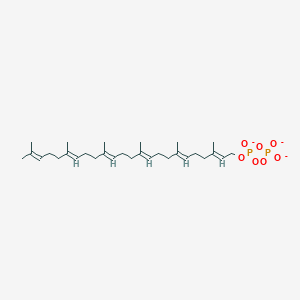

All-trans-hexaprenyl diphosphate(3-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

All-trans-hexaprenyl diphosphate(3-) is the trianion resulting from the removal of the three protons from the diphosphate group of all-trans-hexaprenyl diphosphate; major species at pH 7.3. It is a conjugate base of an all-trans-hexaprenyl diphosphate.

Wissenschaftliche Forschungsanwendungen

Role in Protein Structure and Function

- Hexaprenyl Diphosphate Synthase Structure : The crystal structure of hexaprenyl diphosphate synthase from Micrococcus luteus B-P 26 provides insight into the enzyme's mechanism, particularly the role of small subunits in product chain length regulation. This enzyme catalyzes head-to-tail condensations to form hexaprenyl diphosphate, and its structure suggests that the small subunit directly influences chain length control (Sasaki et al., 2010).

Genetic and Molecular Biology

- Gene Cloning and Sequences : The genes essential for heptaprenyl diphosphate synthase in Bacillus stearothermophilus were cloned, revealing two distinct protein components required for the enzymatic activity. This study provides a genetic understanding of enzymes like hexaprenyl diphosphate synthase (Koike-Takeshita et al., 1995).

Enzyme Substrate Specificity and Function

- Medium-Prenylchain Elongating Enzymes : A study on substrate specificities of medium-prenylchain elongating enzymes like hexaprenyl diphosphate synthase from Micrococcus luteus B-P 26 and heptaprenyl diphosphate synthase from Bacillus subtilis reveals their reaction mechanisms and substrate preferences (Nagaki et al., 2003).

Biochemistry and Chemical Properties

- Cis and Trans Prenyl Transferases in Plants : A study on plant prenyl transferases demonstrates that in Hevea brasiliensis, trans-prenyl transferase functions solely as farnesyl diphosphate synthase and plays no direct role in cis-1,4-polyisoprene elongation, indicating the specific roles of enzymes like hexaprenyl diphosphate synthase in different biological processes (Cornish, 1993).

Enzymatic Mechanisms and Reactions

- Reaction Mechanisms of Prenyltransferases : A study contrasting the reaction mechanisms of cis- and trans-prenyltransferases, like hexaprenyl diphosphate synthase, provides insights into their different reaction mechanisms despite sharing common substrates (Lu et al., 2009).

Eigenschaften

Produktname |

All-trans-hexaprenyl diphosphate(3-) |

|---|---|

Molekularformel |

C30H49O7P2-3 |

Molekulargewicht |

583.7 g/mol |

IUPAC-Name |

[[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenoxy]-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C30H52O7P2/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-36-39(34,35)37-38(31,32)33/h13,15,17,19,21,23H,8-12,14,16,18,20,22,24H2,1-7H3,(H,34,35)(H2,31,32,33)/p-3/b26-15+,27-17+,28-19+,29-21+,30-23+ |

InChI-Schlüssel |

NGFSMHKFTZROKJ-MMSZMYIBSA-K |

Isomerische SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1264099.png)

![Benzoic acid [3,4-dibenzoyloxy-5-(2,4-dioxo-5-propan-2-yl-1-pyrimidinyl)-2-oxolanyl]methyl ester](/img/structure/B1264102.png)

![4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol](/img/structure/B1264107.png)

![N-[5-[(2,6-difluorophenyl)sulfonylamino]pentyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1264108.png)